molecular formula C34H56O12Sn2 B12729912 Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate CAS No. 85391-80-6

Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate

Cat. No.: B12729912
CAS No.: 85391-80-6
M. Wt: 894.2 g/mol
InChI Key: XPRFIPGHPXGLGE-IWJHZLJPSA-J
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Description

Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds are widely used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of organotin compounds typically involves the reaction of tin halides with organic ligands. For example, the preparation of Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate might involve the following steps:

    Reaction of Tin Halides with Organic Ligands: Tin tetrachloride (SnCl4) reacts with organic ligands such as butyl groups under controlled conditions.

    Formation of Intermediate Compounds: The reaction proceeds through the formation of intermediate organotin compounds.

    Final Product Formation: The intermediate compounds undergo further reactions to form the final product.

Industrial Production Methods

Industrial production of organotin compounds often involves large-scale reactions in specialized reactors. The process includes:

    Raw Material Preparation: Purification of tin halides and organic ligands.

    Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and reaction times to ensure high yield and purity.

    Product Isolation and Purification: Techniques such as distillation, crystallization, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Organotin compounds undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form tin oxides.

    Reduction: Reaction with reducing agents to form lower oxidation state tin compounds.

    Substitution: Replacement of organic ligands with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), nitric acid (HNO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce new organotin compounds with different organic groups.

Scientific Research Applications

Chemistry

Organotin compounds are used as catalysts in various chemical reactions, including polymerization and organic synthesis.

Biology

In biological research, organotin compounds are studied for their potential as antimicrobial and antifungal agents.

Medicine

Some organotin compounds have shown promise in medical applications, such as anticancer agents.

Industry

Organotin compounds are used in the production of PVC stabilizers, biocides, and antifouling paints.

Mechanism of Action

The mechanism by which organotin compounds exert their effects involves interactions with cellular components. For example:

    Molecular Targets: Organotin compounds may target enzymes, disrupting their function.

    Pathways Involved: They may interfere with cellular signaling pathways, leading to cell death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Compounds: Widely used in antifouling paints.

    Dibutyltin Compounds: Used as catalysts in polymer production.

    Monobutyltin Compounds: Employed in various industrial applications.

Uniqueness

Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other organotin compounds.

Properties

CAS No.

85391-80-6

Molecular Formula

C34H56O12Sn2

Molecular Weight

894.2 g/mol

IUPAC Name

4-O-[dibutyl-[(Z)-4-[dibutyl-[(Z)-4-oxo-4-propoxybut-2-enoyl]oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] 1-O-propyl (Z)-but-2-enedioate

InChI

InChI=1S/2C7H10O4.C4H4O4.4C4H9.2Sn/c2*1-2-5-11-7(10)4-3-6(8)9;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*3-4H,2,5H2,1H3,(H,8,9);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b2*4-3-;2-1-;;;;;;

InChI Key

XPRFIPGHPXGLGE-IWJHZLJPSA-J

Isomeric SMILES

CCCC[Sn](OC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCC)(CCCC)CCCC)(OC(=O)/C=C\C(=O)OCCC)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCC

Origin of Product

United States

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